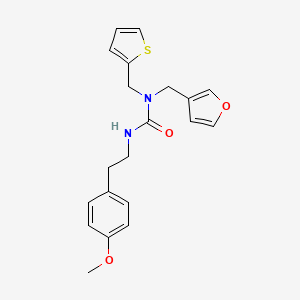

1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea

Description

1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea is a urea derivative featuring dual heterocyclic substituents (furan-3-ylmethyl and thiophen-2-ylmethyl) and a 4-methoxyphenethyl group. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-18-6-4-16(5-7-18)8-10-21-20(23)22(13-17-9-11-25-15-17)14-19-3-2-12-26-19/h2-7,9,11-12,15H,8,10,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFVSGJMXGCIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C20H22N2O3S and a molecular weight of 370.47 g/mol, this compound has been synthesized and evaluated for various pharmacological properties, particularly in cancer treatment.

Chemical Structure

The compound's structure includes a furan ring, a methoxyphenethyl group, and a thiophenyl moiety, which contribute to its biological activity. The IUPAC name is 1-(furan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-2-ylmethyl)urea.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study focused on diaryl urea derivatives reported substantial inhibitory activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay for cell viability .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| This compound | TBD | TBD |

The exact IC50 values for the compound are not yet available but can be anticipated based on the structure–activity relationships (SARs) observed in related compounds.

The mechanism by which these compounds exert their antiproliferative effects often involves interaction with specific cellular pathways, including the Raf/MEK/ERK signaling pathway, which is crucial in many cancers. The presence of the urea functional group allows for potential hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Case Studies

In a comparative study of various diaryl urea derivatives, it was found that modifications to the substituents on the urea structure significantly impacted biological activity. For instance, derivatives with electron-donating groups showed enhanced inhibition against cancer cell lines compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Structural Features :

- Furan-3-ylmethyl : A five-membered oxygen-containing heterocycle contributing to electron-rich aromatic interactions.

- 4-Methoxyphenethyl : A methoxy-substituted aromatic group that may influence solubility and binding affinity.

Synthesis (Inferred) :

While direct synthesis data for this compound are unavailable, analogous urea derivatives are typically synthesized via:

Isocyanate Route : Reaction of an aryl isocyanate with amines (e.g., describes a triphosgene-mediated carbonylation to generate isocyanates, followed by amine addition) .

Carbamate Substitution : Formation of a carbamate intermediate, followed by nucleophilic displacement (as in ’s two-step method) .

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

Key Observations :

- Heterocyclic Diversity : The target compound’s dual furan/thiophene substitution distinguishes it from analogues like compound29 (), which uses an oxazole-thiophene combination. This may enhance binding selectivity in multi-heterocyclic targets .

- Methoxy Group Role: The 4-methoxyphenethyl group is shared with compounds like 5n and 5o (), which are imidazolium salts with demonstrated ion-channel interactions.

Pharmacological and Physicochemical Properties

- Electron Effects : The methoxy group’s electron-donating nature may stabilize charge-transfer interactions, as seen in SKF-96365 (), a TRPC inhibitor with methoxyphenyl groups .

- Stereochemical Considerations : Unlike benzimidazoles in , the target compound lacks rigid planar structures, which may reduce DNA intercalation risks but limit enzyme active-site binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.